Neldazosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

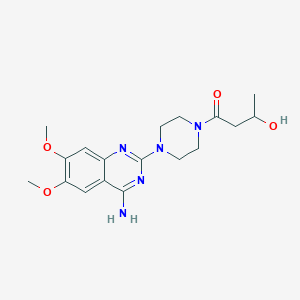

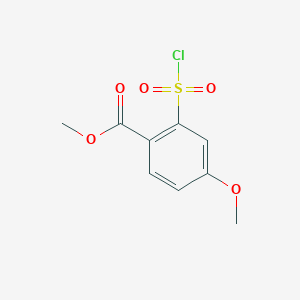

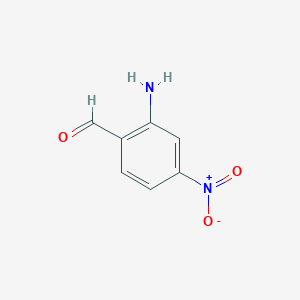

Le Neldazosin est un composé chimique connu pour son rôle d’antagoniste des alpha-adréno-récepteurs. Il est principalement utilisé dans les milieux de recherche pour étudier ses effets sur les alpha-adréno-récepteurs, qui sont impliqués dans divers processus physiologiques tels que la vasoconstriction et la régulation de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Neldazosin implique la réaction de la 4-amino-6,7-diméthoxyquinazoline avec la pipérazine, suivie de l’ajout d’un groupe hydroxybutanone. Les conditions de réaction incluent généralement l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du composé. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le Neldazosin subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le groupe hydroxybutanone, formant potentiellement des cétones ou des acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir le cycle quinazoline en sa forme dihydro.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents alkylants en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des dihydroquinazolines .

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et les réactions des antagonistes des alpha-adréno-récepteurs.

Biologie : Les chercheurs utilisent le this compound pour étudier les rôles physiologiques des alpha-adréno-récepteurs dans divers tissus.

Médecine : Les effets thérapeutiques potentiels du this compound sur des affections telles que l’hypertension et l’hypertrophie bénigne de la prostate sont explorés.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les alpha-adréno-récepteurs

Applications De Recherche Scientifique

Neldazosin has a wide range of applications in scientific research:

Chemistry: It is used to study the properties and reactions of alpha-adrenoreceptor antagonists.

Biology: Researchers use this compound to investigate the physiological roles of alpha-adrenoreceptors in various tissues.

Medicine: this compound’s potential therapeutic effects on conditions like hypertension and benign prostatic hyperplasia are explored.

Industry: The compound is used in the development of new pharmaceuticals targeting alpha-adrenoreceptors

Mécanisme D'action

Le Neldazosin exerce ses effets en se liant aux alpha-adréno-récepteurs, bloquant ainsi l’action des catécholamines endogènes telles que la norépinéphrine. Cette inhibition entraîne une vasodilatation et une diminution subséquente de la pression artérielle. Les cibles moléculaires comprennent les récepteurs alpha-1 et alpha-2 adrénergiques, et les voies impliquées sont liées au système nerveux sympathique .

Composés similaires :

Prazosin : Un autre antagoniste des alpha-adréno-récepteurs utilisé pour traiter l’hypertension.

Doxazosine : Semblable au this compound, il est utilisé pour traiter l’hypertension et l’hypertrophie bénigne de la prostate.

Térazosine : Aussi un antagoniste des alpha-adréno-récepteurs avec des applications thérapeutiques similaires

Unicité du this compound : Le this compound est unique dans son affinité de liaison spécifique et sa sélectivité pour les alpha-adréno-récepteurs. Sa structure chimique permet des interactions distinctes avec ces récepteurs, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Prazosin: Another alpha-adrenoreceptor antagonist used to treat hypertension.

Doxazosin: Similar to Neldazosin, it is used for treating hypertension and benign prostatic hyperplasia.

Terazosin: Also an alpha-adrenoreceptor antagonist with similar therapeutic applications

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for alpha-adrenoreceptors. Its chemical structure allows for distinct interactions with these receptors, making it a valuable tool in research and potential therapeutic applications .

Propriétés

Numéro CAS |

109713-79-3 |

|---|---|

Formule moléculaire |

C18H25N5O4 |

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one |

InChI |

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21) |

Clé InChI |

IOSMPEJNAQZKJT-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

SMILES canonique |

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Synonymes |

Neldazosin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

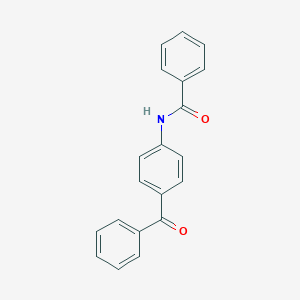

![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)

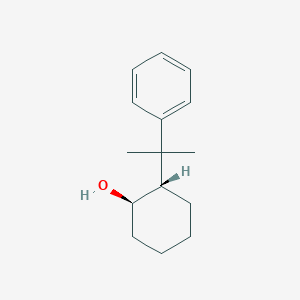

![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)